4-(N-Isopropylaminocarbonyl)phenylboronic acid

Descripción general

Descripción

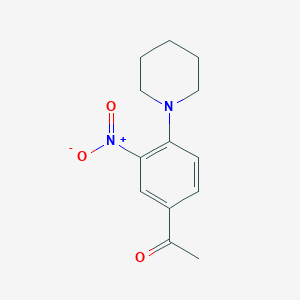

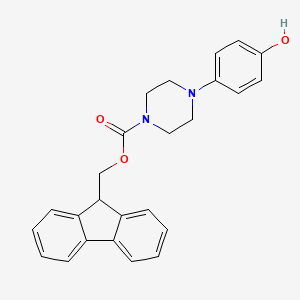

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

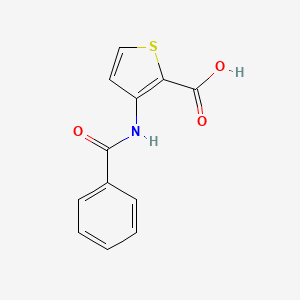

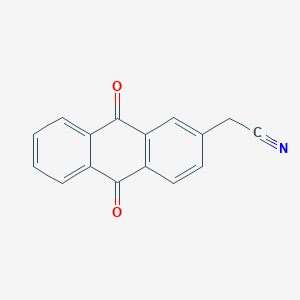

The molecular structure of 4-(N-Isopropylaminocarbonyl)phenylboronic acid can be represented by the SMILES stringCC(C)NC(=O)c1ccc(cc1)B(O)O . This indicates that the molecule consists of a phenyl ring (c1ccc(cc1)) substituted with a boronic acid group (B(O)O) and an isopropylaminocarbonyl group (CC©NC(=O)) .

Aplicaciones Científicas De Investigación

Summary of the Application

This research focuses on the development of a rapid fluorescent sensor for glucose in blood. The sensor is based on phenylboric acid functionalized carbon dots (2-FPBA-CD), which were synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .

Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

Results or Outcomes: This method can be applied to the detection of glucose in serum . It has great application potential in drug delivery, biosensing, cell imaging, and photocatalysis because of its tunable optical property, low toxicity, and favorable biocompatibility .

2. Enrichment of Cis-Diol Containing Molecules

Methods of Application: The phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .

Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

3. Glucose-Sensitive Polymers for Diabetes Treatment

Methods of Application: The conjugation of phenylboronic acid (PBA) derivatives to chitosan (CS), a cationic polysaccharide, has shown to exhibit properties that can be exploited for this application . The conjugates are able to form covalent bonds with polyol compounds, including glucose .

Results or Outcomes: The ability of these conjugates to function as glucose-sensitive polymers enables self-regulated insulin release . This could potentially improve the quality of life for individuals with diabetes by providing a more stable and responsive method of insulin delivery .

4. Tumor Targeting

Methods of Application: The conjugates are designed to bind selectively to sialic acid, a sugar molecule that is often overexpressed on the surface of cancer cells . This allows for targeted delivery of therapeutic agents, reducing the impact on healthy cells .

Results or Outcomes: The use of these conjugates in tumor targeting has shown promising results in preclinical studies . They have the potential to improve the efficacy of cancer treatments and reduce side effects by delivering drugs directly to tumor cells .

5. Diagnostic Agent

Methods of Application: The conjugates are designed to bind selectively to specific biomarkers in the body . This allows for targeted detection and diagnosis .

Results or Outcomes: The use of these conjugates in diagnostics has shown promising results in preclinical studies . They have the potential to improve the accuracy and speed of disease diagnosis .

6. Wound Healing

Methods of Application: The conjugates are designed to bind selectively to damaged tissue and promote healing . This allows for targeted treatment and faster recovery .

Results or Outcomes: The use of these conjugates in wound healing has shown promising results in preclinical studies . They have the potential to improve the speed and quality of wound healing .

Safety And Hazards

The safety data sheet for 4-(N-Isopropylaminocarbonyl)phenylboronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCSEYKTZAKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378483 | |

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isopropylcarbamoyl)phenyl)boronic acid | |

CAS RN |

397843-67-3 | |

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

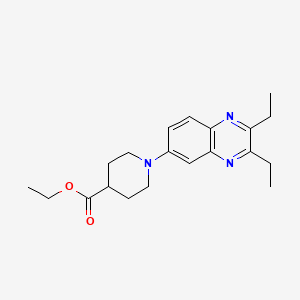

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)